molecular formula C8H5BrFNO B1524647 7-Bromo-5-fluoroindolin-2-one CAS No. 945379-34-0

7-Bromo-5-fluoroindolin-2-one

Cat. No. B1524647
M. Wt: 230.03 g/mol
InChI Key: UYUHOOICBAQACI-UHFFFAOYSA-N
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Description

7-Bromo-5-fluoroindolin-2-one is a chemical compound with the molecular formula C8H5BrFNO . It has a molecular weight of 230.04 .


Molecular Structure Analysis

The molecular structure of 7-Bromo-5-fluoroindolin-2-one consists of a bromine atom and a fluorine atom attached to an indolin-2-one backbone . The exact mass is 228.953842 Da .


Physical And Chemical Properties Analysis

7-Bromo-5-fluoroindolin-2-one is a solid at room temperature . It has a molecular weight of 230.04 . The compound should be stored in a dark place, sealed in dry, at room temperature . The compound 7-Fluoroindolin-2-one, which is structurally similar, has a density of 1.3±0.1 g/cm3, a boiling point of 297.9±40.0 °C at 760 mmHg, and a melting point of 188-190ºC .

Scientific Research Applications

Antibacterial Activity and Toxicity Evaluation Research has demonstrated the utility of derivatives of 7-Bromo-5-fluoroindolin-2-one in the synthesis of novel antibacterial agents. For instance, the synthesis and evaluation of 7-(isoindolin-5-yl)-4-oxoquinoline-3-carboxylic acids, derived from the palladium-catalyzed cross-coupling reaction of 5-(tributylstannyl)isoindoline with 7-bromo-4-oxoquinoline-3-carboxylate, have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The derivatives exhibited exceptional activity against Staphylococcus aureus, Streptococcus pneumoniae, including strains resistant to other quinolones, and demonstrated potent effects against Mycobacterium tuberculosis and Mycoplasma pneumoniae. The research highlighted the potential of these compounds for further clinical testing due to their high selectivity and excellent antibacterial properties against a wide range of organisms (Hayashi et al., 2002).

Antidepressant-like Effects Another study explored the antidepressant-like effect of 7-fluoro-1,3-diphenylisoquinoline-1-amine (FDPI), a derivative of the isoquinoline class, in mice. The study found that FDPI exhibited significant antidepressant-like effects in the forced swimming test, mediated primarily by serotonergic and dopaminergic systems. This suggests the potential therapeutic application of 7-Bromo-5-fluoroindolin-2-one derivatives in the treatment of depression, highlighting the role of monoaminergic system modulation in their mechanism of action (Pesarico et al., 2014).

Anticancer Activity The synthesis of 5-Fluoro-1H-indole-2,3-dione-triazoles through an environmentally friendly process has been reported, showcasing the compound's potential in developing biologically active molecules with considerable antibacterial and antifungal potency. These synthesized compounds demonstrated activity against various bacterial and fungal strains, indicating their potential as leads for the development of new antimicrobial and possibly anticancer agents, given the known activity of fluoroindoles in cancer research (Deswal et al., 2020).

Photoremovable Protecting Groups Research into photoremovable protecting groups for physiological use has identified 8-Bromo-7-hydroxyquinoline as an efficient candidate for photolyzed releasing of carboxylates, phosphates, and diols under physiological conditions. This reveals the applicability of bromo-hydroxyquinoline derivatives in the controlled release of bioactive molecules in cell and tissue culture, facilitating studies on cell physiology (Zhu et al., 2006).

Safety And Hazards

The safety information for 7-Bromo-5-fluoroindolin-2-one indicates that it is potentially harmful. The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

7-bromo-5-fluoro-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrFNO/c9-6-3-5(10)1-4-2-7(12)11-8(4)6/h1,3H,2H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYUHOOICBAQACI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=CC(=C2)F)Br)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-5-fluoroindolin-2-one

Synthesis routes and methods

Procedure details

A suspension of 5-fluoro-1,3-dihydro-indol-2-one (1.5 g, 10 mmol) in 15 ml of acetonitrile and N-bromosuccinimide (1.8 g, 10 mmol) was stirred at room temperature overnight until the precipitate was formed. The solid was filtered washed with ethanol (5 ml) and dried in vacuo to give 7-bromo-5-fluoro-1,3-dihydro-indol-2-one (1.6 g, 69.6%) as a white solid.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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